5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride
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Overview
Description
5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both acetamido and methoxy groups in its structure makes it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 5-(2-Acetamidoethyl)-2-methoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction scheme is as follows:
5-(2-Acetamidoethyl)-2-methoxybenzenesulfonic acid+SOCl2→5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid: Formed through hydrolysis.
Reduced Sulfonamide: Formed through reduction reactions.
Scientific Research Applications
5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form sulfonamide derivatives, which can have biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Acetamidoethyl)-2-methoxybenzenesulfonic acid: The precursor to the sulfonyl chloride derivative.
5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonamide: A product formed through nucleophilic substitution.
2-Methoxybenzenesulfonyl chloride: A simpler sulfonyl chloride compound without the acetamidoethyl group.
Uniqueness
The presence of both acetamido and methoxy groups in 5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride makes it unique compared to other sulfonyl chlorides. These functional groups can participate in additional chemical reactions, providing more versatility in synthetic applications.
Properties
IUPAC Name |
5-(2-acetamidoethyl)-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFACJDQHEJAQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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